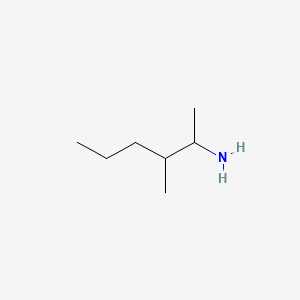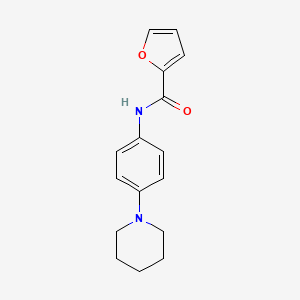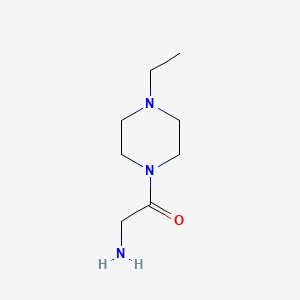
3-Methyl-2-hexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-hexanamine is an organic compound with the molecular formula C7H17N. It is a type of amine, specifically a secondary amine, characterized by the presence of a nitrogen atom bonded to two alkyl groups. This compound is also known by other names such as 3-methylhexan-2-amine and 2-hexanamine, 3-methyl-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-hexanamine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-hexanone with hydroxylamine to form an oxime, which is then reduced via catalytic hydrogenation to yield 3-methyl-2-hexanamine . Another method involves the reductive amination of 3-methyl-2-hexanone using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, 3-methyl-2-hexanamine is often produced through the catalytic hydrogenation of 3-methyl-2-hexanone oxime. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-hexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: 3-Methyl-2-hexanamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It has been investigated for its potential use as a nasal decongestant and in the treatment of certain medical conditions.
Industry: 3-Methyl-2-hexanamine is used in the manufacture of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-hexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for certain receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylhexane: Another similar compound with a different position of the amino group.
4-Methyl-2-hexanamine: Similar in structure but with a different arrangement of the methyl and amino groups.
Uniqueness
3-Methyl-2-hexanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its position of the methyl and amino groups allows for unique interactions with molecular targets, making it valuable in various applications.
Propiedades
Número CAS |
35399-82-7 |
|---|---|
Fórmula molecular |
C7H17N |
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
3-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6(2)7(3)8/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
WVYNIWHEHBSTSB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)
![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)


![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)
![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)

